2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride
Description
2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H24ClNS. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in research and development settings and has various applications in the fields of chemistry, biology, and medicine .
Properties
IUPAC Name |
2-(cyclohexylsulfanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NS.ClH/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13-11;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGINQUSQMIAGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride typically involves the reaction of cyclohexylthiol with piperidine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution with a piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur group or modify the piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles, including amines and alkyl halides, can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfurized piperidine derivatives.
Substitution: Substituted piperidine compounds with modified functional groups.
Scientific Research Applications
2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur group may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and drug development.
Cyclohexylthiol: A precursor in the synthesis of 2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride.
Sulfoxides and Sulfones: Oxidized derivatives of the compound with different chemical properties.
Uniqueness
This compound is unique due to its combination of a piperidine ring and a cyclohexylsulfanyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
Overview
2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride (CAS No. 1864073-42-6) is a synthetic compound derived from piperidine, featuring a cyclohexylsulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C12H24ClNS
- Molecular Weight : 251.84 g/mol
- IUPAC Name : 2-(cyclohexylsulfanylmethyl)piperidine;hydrochloride
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfur atom in the cyclohexylsulfanyl group is thought to play a crucial role in modulating these interactions, influencing binding affinity and specificity. This compound can potentially inhibit enzyme activity or act as a receptor antagonist, thereby affecting various signaling pathways in biological systems.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Cytotoxic Effects : In vitro studies have demonstrated that the compound can induce cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy.
- Neuropharmacological Effects : Given its piperidine structure, the compound may interact with neurotransmitter systems, warranting exploration for neuropharmacological applications .
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity in Cancer Cell Lines
A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects. The compound was tested at various concentrations, showing a dose-dependent increase in cell death, particularly in breast and lung cancer models. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Synthetic Routes
The synthesis of this compound typically involves:
- Starting Materials : Cyclohexylthiol and piperidine derivatives.
- Reaction Conditions : Deprotonation using sodium hydride followed by nucleophilic substitution.
This method allows for the production of the compound with high purity and yield, suitable for further biological testing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
